molecular formula C11H14O4 B12695699 3-Hydroxybutyl salicylate CAS No. 84370-83-2

3-Hydroxybutyl salicylate

Cat. No.: B12695699
CAS No.: 84370-83-2
M. Wt: 210.23 g/mol
InChI Key: GOWRHHXEUNPVIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybutyl salicylate typically involves the esterification of salicylic acid with 3-hydroxybutanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Salicylic acid+3-HydroxybutanolAcid catalyst3-Hydroxybutyl salicylate+Water\text{Salicylic acid} + \text{3-Hydroxybutanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Salicylic acid+3-HydroxybutanolAcid catalyst​3-Hydroxybutyl salicylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutyl salicylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be hydrolyzed back to salicylic acid and 3-hydroxybutanol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-ketobutyl salicylate.

    Reduction: Formation of 3-hydroxybutyl alcohol and salicylic acid.

    Substitution: Formation of salicylic acid and 3-hydroxybutanol.

Scientific Research Applications

3-Hydroxybutyl salicylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential anti-inflammatory and analgesic properties due to its structural similarity to salicylic acid.

    Medicine: Investigated for its potential use in topical formulations for pain relief and skin conditions.

    Industry: Used in the formulation of cosmetics and personal care products due to its potential skin benefits.

Mechanism of Action

The mechanism of action of 3-Hydroxybutyl salicylate is similar to that of salicylic acid. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: The parent compound, widely used for its anti-inflammatory and keratolytic properties.

    Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesic formulations.

    Ethyl Salicylate: Used in flavorings and fragrances.

Uniqueness

3-Hydroxybutyl salicylate is unique due to the presence of the 3-hydroxybutyl group, which may impart different physicochemical properties compared to other salicylate esters. This structural difference can influence its solubility, stability, and bioavailability, making it a valuable compound for specific applications in pharmaceuticals and cosmetics.

Properties

IUPAC Name

3-hydroxybutyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-8(12)6-7-15-11(14)9-4-2-3-5-10(9)13/h2-5,8,12-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWRHHXEUNPVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868805
Record name 3-Hydroxybutyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84370-83-2
Record name 3-Hydroxybutyl 2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84370-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybutyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084370832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-hydroxybutyl salicylate
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